molecular formula C12H11N5O2 B7950950 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7950950
M. Wt: 257.25 g/mol
InChI Key: ZEMAMVNIYOFSCU-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic methods are often documented in scientific literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes or biochemical pathways, resulting in the observed effects. Detailed studies on the mechanism of action are often conducted using techniques such as molecular docking, biochemical assays, and cellular imaging.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one can be identified based on structural or functional similarities. These compounds may share common chemical features or biological activities.

Uniqueness

This compound may have unique properties that distinguish it from similar compounds. These properties could include specific reactivity, selectivity for certain targets, or enhanced stability under certain conditions.

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-[5-amino-3-(furan-2-yl)pyrazol-1-yl]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMAMVNIYOFSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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